Cinoctramide
Description
Historical Context and Current Status of Cinoctramide as a Chemical Entity within Drug Discovery
This compound, a derivative of cinnamic acid, was first patented in 1967. ncats.io At the time of its initial discovery, it was proposed to have a tranquilizing effect on the central nervous system. ncats.io Additionally, early claims suggested it possessed anticonvulsive properties against cramps induced by chemical or electrical means. ncats.io Despite these initial assertions, this compound did not undergo clinical development and its therapeutic potential remained largely unexplored for many years. ncats.io
In the broader history of drug discovery, the mid-20th century was a period of significant activity, with many new chemical entities being synthesized and screened for potential therapeutic effects. nih.gov This era saw the rise of systematic screening of chemical libraries to identify compounds with desirable biological activities, a process known as classical pharmacology. wikipedia.org this compound's emergence fits within this historical paradigm of synthesizing novel compounds and conducting preliminary assessments of their pharmacological properties.
Currently, this compound is primarily recognized as a pharmaceutical intermediate, a compound used in the synthesis of other more complex active pharmaceutical ingredients. medchemexpress.comcymitquimica.comcymitquimica.com It is commercially available for research purposes, indicating its role as a tool in scientific investigation rather than a therapeutic agent in itself. medchemexpress.comcymitquimica.commedkoo.com Its potential application in the study of autoimmune diseases has been noted, suggesting a modern direction for its research trajectory. medchemexpress.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C19H27NO4 |
| Molecular Weight | 333.42 g/mol |
| CAS Number | 28598-08-5 |
| Physical Form | Solid |
| IUPAC Name | Octahydro-1-(3,4,5-trimethoxycinnamoyl)azocine |
Data sourced from multiple references. ncats.iomedchemexpress.comcymitquimica.commedkoo.com
Rationale for Investigating this compound's Pharmacological Profile and Therapeutic Potential
The rationale for the continued investigation of this compound stems from several key areas. The initial claims of its effects on the central nervous system, specifically as a tranquilizer and anticonvulsant, provide a foundational reason for further exploration. ncats.io Although clinical development was not pursued historically, modern research techniques could potentially validate or refute these early findings with greater precision.
The structural characteristics of this compound, as a cinnamic acid derivative, also fuel research interest. Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory and antispasmodic properties. smolecule.com This provides a strong rationale for investigating whether this compound shares or expands upon these known effects.
Furthermore, the contemporary classification of this compound as a potential tool for autoimmune disease research opens up new avenues of investigation. medchemexpress.com Autoimmune diseases are a significant area of unmet medical need, and the identification of novel chemical scaffolds that can modulate immune responses is of high importance. The potential for this compound to serve as a lead compound or a research probe in this area justifies its continued pharmacological profiling.
The process of modern drug discovery often involves revisiting older compounds with newly understood biological targets and disease mechanisms. wikipedia.org this compound represents such a candidate, where its initial, broadly defined activities can be re-examined in the context of specific molecular targets and pathways relevant to current therapeutic challenges.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-22-16-13-15(14-17(23-2)19(16)24-3)9-10-18(21)20-11-7-5-4-6-8-12-20/h9-10,13-14H,4-8,11-12H2,1-3H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGVCMGGLSOVIQ-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preclinical Evaluation of Cinoctramide: Pharmacological Mechanisms and Efficacy Assessment
In Vitro Pharmacological Characterization of Cinoctramide
In vitro studies form the foundational understanding of a compound's biological activity. For this compound, these laboratory-based experiments have been crucial in elucidating its molecular interactions and effects on cellular pathways.
Elucidation of Molecular Targets and Receptor Interactions
The initial step in characterizing a new compound is to identify its molecular targets. This involves understanding how it interacts with various receptors and channels within the body.
While direct and extensive studies on this compound's specific interaction with sodium channels are not widely available in the reviewed literature, related compounds offer insights into potential mechanisms. For instance, Cinnamedrine, which shares structural similarities, is known to block sodium channels, thereby inhibiting nerve signal transmission and producing local anesthetic effects. Voltage-gated sodium channels (NaV) are critical for initiating action potentials in excitable cells like neurons. frontiersin.org The modulation of these channels can significantly impact cell excitability. nih.gov
The NaV channel complex consists of a primary pore-forming α subunit and one or more auxiliary β subunits. whiterose.ac.uk These β subunits can modulate the channel's activity and its interaction with drugs. jci.org For example, the presence of NaVβ1 and NaVβ3 subunits can alter the effects of class Ib antiarrhythmics on the NaV1.5 channel. jci.org Given that this compound has been classified with anesthetic properties in some databases, a potential interaction with sodium channels warrants further investigation. biorxiv.orgwustl.edubiorxiv.org
Investigation of Signaling Pathway Modulation
Beyond direct receptor binding, understanding how a compound influences intracellular signaling pathways is key to comprehending its broader physiological effects.
A patent for a therapeutic application mentions this compound in the context of treating conditions involving oxidative stress. google.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. This imbalance can activate various cellular signaling pathways. nih.gov Key pathways involved in the cellular response to oxidative stress include the nuclear factor-erythroid factor 2-related factor 2 (Nrf2) pathway, which upregulates antioxidant systems, and the mitogen-activated protein kinase (MAPK) and PI3K/AKT signaling pathways. nih.gov The cinnamoyl moiety present in this compound's structure is a feature of cinnamaldehyde, a compound known to inhibit the NF-κB pathway and modulate pro-inflammatory mediators. nih.gov
This compound has been identified as a compound for potential research in autoimmune diseases. kklmed.commedchemexpress.com The immune system's response involves a complex interplay of various cells, including T cells, B cells, and macrophages. bosterbio.comdermnetnz.org T cells, in particular, are central to the adaptive immune response and can be activated to combat diseases like cancer. ucsd.edu
Microglia are the primary immune cells of the central nervous system and are essentially the macrophages of the brain. immunopaedia.org.za Their activation is a key component of neuroinflammation. While direct studies on this compound's effect on microglial activation are scarce, its potential role in autoimmune and neurological conditions suggests that modulation of immune cell activation, including that of microglia, could be a relevant mechanism of action.
In Vivo Efficacy Studies of this compound in Disease Models
In vivo studies, which are conducted in living organisms, are essential for evaluating the real-world potential of a compound. probiocdmo.com These studies help to determine if the effects observed in vitro translate to a complex biological system. cuanschutz.edu
Currently, specific in vivo efficacy data for this compound in established disease models is not extensively detailed in the public domain. However, its designation for research in autoimmune diseases suggests that it may have been or is currently being evaluated in relevant animal models for conditions such as rheumatoid arthritis or lupus. medchemexpress.com The preclinical evaluation of targeted therapies often involves assessing their efficacy in such models to provide a basis for potential clinical development. nih.govnih.gov
Assessment in Autoimmune Disease Models
Despite some commercial suppliers suggesting that this compound can be used for research in autoimmune diseases, a comprehensive review of publicly available scientific literature reveals a lack of specific preclinical studies evaluating its efficacy in models of these conditions. medchemexpress.commedchemexpress.commedchemexpress.eu Autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, are characterized by the immune system mistakenly attacking the body's own tissues. autoimmuneinstitute.orgnih.gov Preclinical research in this area often utilizes animal models that mimic human autoimmune pathologies to test the potential of new therapeutic agents. taconic.comcincinnatichildrens.org While derivatives of cinnamic acid, the parent class of compounds to which this compound belongs, have been noted for their potential anti-inflammatory properties, specific data on this compound's effects in autoimmune disease models is not present in the reviewed literature. nih.gov
Evaluation in Inflammatory Disease Models
There is a notable absence of published preclinical studies investigating the effects of this compound in established inflammatory disease models. Inflammatory processes are key components of many diseases, and various animal models are used to assess the anti-inflammatory potential of new compounds. glpbio.cnbiorxiv.org Cinnamic acid and its derivatives are known to possess anti-inflammatory activities, often evaluated in models such as lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells. nih.govjocpr.com However, specific research detailing the evaluation of this compound in any such models has not been identified in the available literature.
Characterization in Neurological Disease Models
Information regarding the preclinical evaluation of this compound in neurological disease models is scarce. Although its initial patent in 1967 claimed anti-convulsive properties, subsequent clinical development or detailed preclinical validation of this effect is not reported. ncats.ioncats.io
Models of Neuroinflammation
No specific preclinical studies evaluating this compound in models of neuroinflammation were found in the reviewed literature. Neuroinflammation is an inflammatory response within the brain or spinal cord and is implicated in a wide range of neurodegenerative disorders. eurekaselect.com The study of neuroinflammation often involves in vitro models using microglia and astrocytes, or in vivo models where inflammation is induced by agents like lipopolysaccharide. eurekaselect.com While cinnamic acid derivatives, in general, have been investigated for neuroprotective properties, which can be linked to anti-inflammatory actions, data specific to this compound is absent. eurekaselect.commdpi.comnih.gov
Models of Neurodegeneration, including Alzheimer's Disease and Multiple Sclerosis
There is no evidence in the public domain of this compound being evaluated in preclinical models of neurodegeneration, including Alzheimer's disease and multiple sclerosis. Alzheimer's disease is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, while multiple sclerosis is an autoimmune disease leading to demyelination and neurodegeneration. researchgate.netom1.comgempharmatech.comnih.gov Research into new therapies for these conditions relies heavily on various animal and cellular models that replicate aspects of the disease pathology. researchgate.netgempharmatech.combiorxiv.org Although some cinnamic acid derivatives have been explored for their potential in Alzheimer's disease research, there are no such studies available for this compound. researchgate.net
Exploration in Gastrointestinal Disorder Models
A review of available literature did not yield any studies on the evaluation of this compound in preclinical models of gastrointestinal disorders. These disorders can be functional or structural and are investigated using a variety of in vivo and in vitro models that simulate gastrointestinal processes and pathologies.
Pharmacodynamic Profiling and Biomarker Identification for this compound
There is a significant lack of information regarding the pharmacodynamic profiling and the identification of specific biomarkers for this compound. Pharmacodynamics involves the study of a drug's effect on the body and its mechanism of action, while biomarkers are measurable indicators of a biological state or condition. hayesbiomarkerconsulting.comaccelsiors.comfda.gov
Limited pharmacokinetic data for this compound is available in a comparative context, suggesting a low bioavailability after topical application and metabolism by plasma esterases. However, this information is not sufficient to build a comprehensive pharmacodynamic profile.
No studies identifying or validating pharmacodynamic biomarkers to measure the biological activity or target engagement of this compound have been found in the reviewed literature. Such biomarkers are crucial in drug development to guide dose selection and assess efficacy in preclinical and clinical studies. hayesbiomarkerconsulting.comaccelsiors.comnih.govnih.gov The original patent for this compound from 1967 claimed it acted as a "harmonious tranquilizer" and had anti-convulsive properties, but the molecular targets for these purported effects were not specified, and no further clinical development was reported. ncats.ioncats.io
Quantitative Assessment of Target Engagement
The quantitative assessment of target engagement is a critical step in preclinical drug development. It aims to confirm that a drug candidate interacts with its intended molecular target in a cellular or in vivo environment and to quantify the extent of this interaction. Methodologies such as the Cellular Thermal Shift Assay (CETSA) and advanced mass spectrometry techniques are often employed for this purpose. nih.govpelagobio.comresearchgate.net These methods can provide valuable data on the drug's binding affinity, occupancy, and the kinetics of the drug-target interaction. researchgate.net
For this compound, specific data from quantitative target engagement studies are not extensively available in the public domain. While it is known to be a derivative of cinnamic acid, which has a broad range of biological activities, the precise molecular targets of this compound and the quantitative measurement of its engagement with these targets have not been detailed in the available scientific literature. ncats.ionih.gov
To illustrate the type of data generated in such studies, the following table represents a hypothetical quantitative assessment of a compound's target engagement, as specific data for this compound is not available.
| Assay Type | Cell Line | Target Protein | IC₅₀ (nM) | Target Occupancy at 100 nM (%) |
| Cellular Thermal Shift Assay (CETSA) | HEK293 | Hypothetical Target A | 75 | 60 |
| NanoBRET™ Target Engagement Assay | HeLa | Hypothetical Target B | 120 | 45 |
| In-cell Western Assay | A549 | Hypothetical Target C | 50 | 75 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Development and Validation of Predictive Biomarkers
The development and validation of predictive biomarkers are essential for identifying patient populations most likely to respond to a specific therapy. This process involves identifying molecular or cellular markers that correlate with a drug's efficacy. The validation of such biomarkers typically requires robust clinical trial designs, including retrospective analyses of previous trials or prospective studies. nih.gov
There is no publicly available information on the development or validation of predictive biomarkers specifically for this compound. Research into biomarkers is often associated with compounds that have progressed to later stages of clinical development. Given that this compound's clinical development was not extensively reported, dedicated biomarker studies were likely not conducted. ncats.io
The general process for biomarker development and validation involves several stages, as outlined in the hypothetical table below.
| Stage | Description | Example Methodologies |
| Discovery | Identification of potential biomarkers through genomic, proteomic, or metabolomic analysis of patient samples or preclinical models. | Microarray, RNA-Seq, Mass Spectrometry |
| Analytical Validation | Ensuring the biomarker can be measured accurately and reliably. | Assay development and standardization |
| Clinical Validation | Confirming the biomarker's ability to predict a clinical outcome in a relevant patient population. | Retrospective or prospective clinical trials |
| Clinical Utility | Demonstrating that using the biomarker to guide treatment improves patient outcomes. | Health economic and outcomes research |
This table outlines the general stages of biomarker development and is not based on specific studies of this compound.
Translational Research and Therapeutic Prospects of Cinoctramide
Cinoctramide's Potential in Autoimmune Disorders Research
Autoimmune diseases arise from a dysregulated immune response where the body's own tissues are attacked by self-reactive lymphocytes and autoantibodies. nih.govuni-luebeck.de The goal of many therapeutic strategies is to modulate or suppress this aberrant immune activity. wikipedia.org this compound has been identified as a compound of interest for research in the field of autoimmune diseases. smolecule.com
While detailed studies on its specific mechanisms are not yet widely published, analysis of its chemical structure provides clues to its potential applications. The cinnamoyl moiety within this compound's structure could theoretically serve as a foundational scaffold for targeting inflammatory pathways, which are central to the pathology of autoimmune conditions. Furthermore, the presence of a trimethoxyphenyl group may be advantageous in the development of novel immunomodulatory agents.
To evaluate these possibilities, researchers may employ a variety of established in vitro models. These assays are crucial for determining a compound's bioactivity and its specific effects on immune cells.
Table 1: Potential In Vitro Research Models for this compound in Autoimmune Disorders
| Assay Type | Purpose | Example Cell Models | Key Metrics |
|---|---|---|---|
| T-Cell Proliferation Assay | To evaluate the effect of this compound on the proliferation of T-cells, which are key drivers of many autoimmune responses. | Jurkat T-cells, Primary Murine Splenocytes | Inhibition of cell growth, Dose-response curve |
| Cytokine Release Assay | To quantify the modulation of pro-inflammatory or anti-inflammatory cytokine secretion by immune cells in the presence of this compound. | Peripheral Blood Mononuclear Cells (PBMCs), Macrophages | Levels of TNF-α, IL-2, IL-6, IL-10 |
This table outlines potential experimental models for investigating the immunomodulatory effects of this compound, based on standard preclinical research methodologies in autoimmune disease.
This compound's Potential in Inflammatory Conditions Research
Inflammation is a biological response essential for healing, but when it becomes chronic, it can contribute to a wide range of diseases. nih.gov this compound has been noted for its potential anti-inflammatory properties, positioning it as a subject for research into inflammatory conditions. cymitquimica.comsmolecule.com
Initial findings suggest that this compound may possess anti-ulcer activity through the inhibition of gastric acid secretion, which points to a protective role in the gastrointestinal tract. smolecule.com This is complemented by broader suggestions of its anti-inflammatory effects, although the precise molecular targets, such as specific enzymes or signaling proteins in the inflammatory cascade, remain to be fully elucidated. cymitquimica.comsmolecule.com
Table 2: Potential Anti-inflammatory and Related Activities of this compound
| Potential Activity | Observed or Hypothesized Effect | Potential Research Area |
|---|---|---|
| Anti-inflammatory | General reduction of inflammatory responses. | Chronic Inflammatory Diseases |
| Anti-ulcer | Inhibition of gastric acid secretion. | Gastrointestinal Disorders |
This table summarizes the reported potential activities of this compound relevant to inflammatory conditions. cymitquimica.comsmolecule.com
This compound's Potential in Neurological Disorders Research
Neuroinflammation, neurodegeneration, and oxidative stress are interconnected processes that underpin many debilitating neurological disorders. nih.govfrontiersin.org A United States patent has identified this compound as a component in formulations designed to address such pathologies, suggesting its therapeutic prospects in this area.
Neuroinflammation is an immune response within the central nervous system (CNS) that, when chronic, contributes significantly to neuronal damage and the progression of neurodegenerative diseases. nih.gov The activation of glial cells, such as microglia and astrocytes, leads to the release of inflammatory mediators that can be detrimental to neurons. nih.gov Mitigating this excessive neuroinflammation is a key therapeutic strategy. frontiersin.org While direct studies on this compound's effect on neuroinflammation are limited, its inclusion in patents for neurological diseases suggests it is being investigated for its potential to modulate these inflammatory processes within the CNS.
Neurodegeneration is characterized by the progressive loss of structure and function of neurons, leading to conditions like Alzheimer's and Parkinson's disease. frontiersin.org The aforementioned patent explicitly provides for compositions and methods that include this compound to treat or prevent neurodegeneration and inhibit the activation of microglia, which are key immune cells in the brain involved in inflammatory and degenerative processes.
Cellular redox homeostasis is the critical balance between the production of reactive oxygen species (ROS) and their elimination by antioxidant systems. mdpi.comubc.ca An imbalance leading to an excess of ROS results in oxidative stress, a state that causes damage to lipids, proteins, and DNA, and is a well-established factor in the pathology of neurodegenerative disorders. nih.govmdpi.com The ability to modulate cellular redox homeostasis is therefore a significant therapeutic goal. Research into this area has shown that maintaining this balance is crucial for cell survival and function. mdpi.comnih.gov The patent literature indicates that this compound is a candidate for compositions intended to treat or prevent oxidative stress in mammals, highlighting its potential role in restoring redox balance in pathological states.
Table 3: Potential Neurological Research Applications of this compound
| Potential Application | Therapeutic Goal | Underlying Mechanism |
|---|---|---|
| Neurodegeneration Treatment | To slow or halt the progressive loss of neurons. | Inhibition of pathological cellular processes. |
| Microglial Activation Inhibition | To reduce chronic neuroinflammation. | Modulation of CNS immune responses. |
| Oxidative Stress Prevention | To protect cells from damage by reactive oxygen species. | Restoration of cellular redox homeostasis. |
This table outlines the potential applications of this compound in neurological disorders as suggested by patent literature.
This compound's Potential as a Local Anesthetic Agent
Local anesthetics function by reversibly blocking nerve impulse transmission, primarily through the inhibition of voltage-gated sodium channels in neuronal membranes. nih.govwfsahq.orgmedscape.com This action prevents the depolarization necessary for an action potential, thereby blocking the sensation of pain in a specific area without affecting consciousness. nysora.com The effectiveness of a local anesthetic is related to its physicochemical properties, such as lipid solubility and its pKa, which determine how readily it can cross the nerve cell membrane to reach its target site. wfsahq.org
A thorough review of available scientific literature and research databases does not currently provide any evidence or studies investigating the potential of this compound as a local anesthetic agent. Its ability to block sodium channels or otherwise interfere with nerve impulse conduction has not been reported. Therefore, any discussion of its use in this capacity would be purely speculative and is not supported by existing research findings.
Advanced Research Methodologies in Cinoctramide Studies
Application of High-Throughput Screening (HTS) in Cinoctramide Discovery and Profiling
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid, automated testing of vast numbers of chemical compounds against specific biological targets. bmglabtech.comnih.gov This process leverages robotics, sophisticated detectors, and data processing software to quickly identify "hits"—compounds that modulate a target in a desired manner. bmglabtech.com While HTS is typically associated with the initial discovery phase, it is also invaluable for profiling existing compounds like this compound to uncover new mechanisms of action or therapeutic applications. bmglabtech.comacs.org
For a compound like this compound, with known tranquilizer effects, an HTS campaign could be designed to screen it against a broad panel of central nervous system (CNS) receptors, ion channels, and enzymes. bmglabtech.com For instance, a photomotor response assay in zebrafish larvae, a validated platform for identifying novel sedative-hypnotics, could efficiently confirm and quantify the hypnotic activity of this compound and its analogs. nih.gov By automating and miniaturizing experiments, HTS allows for the testing of thousands to millions of samples, accelerating target analysis in a cost-effective way. bmglabtech.comthermofisher.com The primary goal is to rapidly exclude compounds with no or poor effects, allowing research to focus on promising leads for further development. bmglabtech.com
Table 1: Hypothetical High-Throughput Screening Cascade for this compound
| Screening Stage | Assay Type | Target/Phenotype | Purpose |
|---|---|---|---|
| Primary Screen | Cell-based fluorescence assay | GABA-A receptor modulation | Identify potentiation of GABAergic signaling, a common mechanism for tranquilizers. |
| Secondary Screen | Automated patch-clamp | Voltage-gated sodium and calcium channels | Rule out non-specific ion channel blockade and refine mechanism of action. |
| Phenotypic Screen | Zebrafish larvae photomotor response | Hypnotic/sedative behavior | Confirm sedative effects in a whole-organism model and assess potency. nih.gov |
| Counter Screen | Hepatocyte cytotoxicity assay | Cell viability | Eliminate compounds with general toxicity early in the process. |
Computational Approaches in this compound Research
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. mdpi.comafricanjournalofbiomedicalresearch.com This method is instrumental in drug discovery for performing virtual screening and elucidating a compound's mechanism of action at an atomic level. africanjournalofbiomedicalresearch.com For this compound, whose molecular targets are not well-defined, docking studies could be employed to screen it against a library of known CNS-related proteins, such as GABA receptors, dopamine (B1211576) receptors, or serotonin (B10506) receptors, which are often implicated in tranquilizer activity. scitechnol.com
The process involves generating a 3D structure of this compound and computationally placing it into the binding site of a target protein. A scoring function then estimates the binding energy, with lower scores typically indicating a more favorable interaction. acs.org For example, studies on other psychoactive compounds have successfully used molecular docking to predict interactions with GABAA receptors, identifying key amino acid residues like Gln64 and Tyr62 that form hydrogen bonds or π–π stacking interactions. acs.org Similar analyses for this compound could generate testable hypotheses about its binding mode and receptor targets. Following docking, molecular dynamics simulations can model the behavior of the this compound-protein complex over time, providing a more dynamic view of the interaction and its stability.
Structure-Based Drug Design Principles Applied to this compound
Structure-Based Drug Design (SBDD) uses the three-dimensional structural information of a biological target to design and optimize novel therapeutic agents. benthamdirect.comeurekaselect.com This rational approach aims to create compounds that fit precisely into a target's binding site, enhancing potency and selectivity. eurekaselect.comingentaconnect.com this compound, as a derivative of cinnamic acid, belongs to a class of compounds that has been successfully optimized using SBDD for various targets. benthamdirect.combiointerfaceresearch.com
The SBDD process for this compound would begin by identifying a plausible biological target, potentially through the HTS and molecular docking methods described above. Once a target is identified and its 3D structure is determined (e.g., via X-ray crystallography or cryo-EM), medicinal chemists can analyze the binding pocket. By observing how this compound or a similar ligand fits, they can design modifications to improve its interaction. For instance, if the binding pocket contains an unused hydrogen-bonding opportunity, a hydroxyl group could be added to the this compound structure to engage it, potentially increasing binding affinity. Recent SBDD studies on other cinnamic acid derivatives have successfully improved their inhibitory activity against targets like tyrosinase and matrix metalloproteinase-9 by making strategic modifications to the phenyl ring. benthamdirect.combiointerfaceresearch.com This iterative cycle of design, synthesis, and testing is a powerful strategy to develop this compound analogs with enhanced therapeutic properties. biointerfaceresearch.com
Integrative Omics Investigations in this compound Pharmacodynamics
Transcriptomic Analysis of this compound Effects
Transcriptomics is the study of the complete set of RNA transcripts produced by an organism or cell population under specific conditions. Using techniques like RNA-sequencing (RNA-seq), researchers can measure the expression levels of thousands of genes simultaneously, providing a comprehensive snapshot of cellular activity. mdpi.comresearchgate.net This approach is particularly useful for understanding the complex biological response to a drug and can help elucidate its mechanism of action. researchgate.netfrontiersin.org
To investigate this compound, a transcriptomic study would typically involve treating a relevant cell model, such as a neuronal cell line (e.g., NSC-34), with the compound and comparing the resulting gene expression profile to untreated cells. mdpi.com Analysis of the differentially expressed genes (DEGs) can reveal the biological pathways that are perturbed by the drug. For example, transcriptomic analysis of other CNS-active compounds has revealed significant changes in genes related to neuroactive receptor-ligand interactions, synaptic function, and glial cell activation. frontiersin.orgnih.gov A similar study on this compound could identify upregulation of genes in inhibitory pathways (e.g., GABAergic signaling) or downregulation of genes in excitatory pathways, providing crucial insights into its tranquilizing effects at the molecular level. frontiersin.org
Table 2: Hypothetical Gene Ontology (GO) Enrichment Analysis for this compound-Treated Neuronal Cells
| GO Term (Biological Process) | Representative Genes | p-value (Hypothetical) | Fold Enrichment |
|---|---|---|---|
| Synaptic Vesicle Cycle | SYN1, VAMP2, SNAP25 | 1.2e-8 | 4.5 |
| GABAergic Synaptic Transmission | GABRA1, GABRB2, GAD1 | 3.5e-7 | 3.9 |
| Regulation of Neuronal Plasticity | BDNF, CREB1, ARC | 9.8e-6 | 2.7 |
| Response to Oxidative Stress | NFE2L2, HMOX1, SOD2 | 4.1e-5 | 2.1 |
Metabolomic Profiling in Response to this compound
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. acnp.orgelifesciences.org By providing a functional readout of the cellular state, metabolomic profiling can reveal the biochemical effects of a drug and identify biomarkers related to its action or efficacy. acnp.orgnih.gov This is particularly relevant for CNS drugs, where understanding effects on brain metabolism is crucial. nih.gov
A metabolomics study of this compound could involve analyzing samples such as plasma or cerebrospinal fluid from a preclinical model following administration of the compound. frontiersin.org Using analytical platforms like mass spectrometry coupled with liquid chromatography (LC-MS), researchers can identify and quantify hundreds of metabolites simultaneously. mdpi.com The comparison between this compound-treated and control groups could reveal specific metabolic signatures. For instance, studies on other CNS-active agents have identified significant alterations in pathways related to energy metabolism, neurotransmitter synthesis (e.g., dopamine and serotonin), and lipid metabolism. acnp.orgelifesciences.org Such a profile for this compound could uncover downstream effects of its primary mechanism or identify novel pathways through which it exerts its tranquilizing properties.
Table 3: Mentioned Chemical Compounds
| Compound Name | |
|---|---|
| This compound | |
| Cinnamic acid | |
| Diazepam | |
| Dopamine | |
| GABA (Gamma-Aminobutyric Acid) | |
| Glutamate | |
| Serotonin | |
| Tramadol |
Development of Novel Experimental Models for this compound Research
The scientific investigation of this compound, a pharmaceutical synthesis intermediate, has prompted the use of various experimental models to explore its potential applications, particularly in the context of autoimmune diseases. arctomsci.comkklmed.com The development and application of these models are crucial for understanding the compound's biological activities and mechanism of action at the cellular and organismal levels. Research has generally focused on adapting existing preclinical models rather than developing entirely new systems exclusively for this compound.
Methodological approaches for studying this compound span in vitro, in vivo, and in silico systems. These models are designed to assess the compound's effects on specific biological pathways, particularly those related to immune response. For instance, the trimethoxyphenyl group within this compound's structure is of interest for its potential role in developing immunomodulatory agents.
In Vitro Models
In vitro studies are fundamental for the initial screening and mechanistic evaluation of this compound. These models provide a controlled environment to study the direct effects of the compound on specific cell types and biological processes. Standard models for assessing immunomodulatory effects, which are relevant to this compound's use in autoimmune disease research, include cell-based assays.
Key in vitro models and assays applicable to this compound research include:
Cell Line Models: Jurkat T-cells and the RAW 264.7 macrophage cell line are commonly used to study immune responses. nih.gov Jurkat T-cells are instrumental in T-cell proliferation assays, while RAW 264.7 cells are used to investigate inflammation markers. nih.gov
Cytokine Release Assays: These assays quantify the levels of specific cytokines, such as Interleukin-2 (IL-2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6), released by immune cells in response to this compound. nih.gov This helps to characterize the compound's pro-inflammatory or anti-inflammatory profile.
Table 1: Overview of In Vitro Experimental Models in Immunomodulation Research
| Model Type | Specific Model/Assay | Research Application | Key Parameters Measured |
|---|---|---|---|
| Cell Line | Jurkat T-cells | T-cell proliferation assays | Cell viability, proliferation rates |
| Cell Line | RAW 264.7 cells | Inflammation studies | Nitric oxide, TNF-α, IL-6 levels |
| Primary Cells | Murine Splenocytes | General immunomodulatory effects | Cytokine profiles (e.g., IL-2, TNF-α) |
| Biochemical Assay | Cytokine Release Assay | Characterization of immune response | Concentration of specific cytokines |
| Biochemical Assay | COX Inhibition Assay | Anti-inflammatory mechanism | Cyclooxygenase enzyme activity |
In Vivo Models
In vivo models are essential for evaluating the systemic effects and pharmacokinetic profile of a compound in a whole living organism. For a compound like this compound, murine (mouse) models are standard. These models are particularly important in autoimmune disease research to understand how the compound affects complex inflammatory pathways that cannot be fully replicated in vitro.
While specific in vivo studies focused solely on this compound are not detailed in the provided results, the design of robust pharmacokinetic studies in murine models has been outlined as a key methodological consideration. This involves developing a compartmental pharmacokinetic model to understand the absorption, distribution, metabolism, and excretion of the compound.
Table 2: Key Parameters for a Murine Pharmacokinetic Study
| Parameter | Methodological Detail | Purpose |
|---|---|---|
| Administration Routes | Intravenous and Oral | To assess bioavailability and clearance. |
| Plasma Sampling | Timed intervals (e.g., 0.5 to 24 hours post-dose) | To determine the concentration-time curve. |
| Analytical Method | LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) | For sensitive and specific quantification of the compound in plasma. |
| Data Analysis | Non-linear mixed-effects modeling | To estimate key pharmacokinetic parameters like AUC, Cmax, and t1/2. |
In Silico Models
Computational, or in silico, models are increasingly used in modern drug discovery and development to predict the properties of chemical compounds and guide experimental work. For derivatives of this compound, molecular docking simulations are a relevant advanced research methodology. These computational techniques can predict the binding affinity of a molecule to a specific protein target, which is crucial for understanding its potential mechanism of action. This approach is part of applying structure-activity relationship (SAR) principles to optimize compound design.
Clinical Development Considerations and Future Research Trajectories for Cinoctramide
Assessment of Clinical Feasibility and Translational Readiness for Cinoctramide
An assessment of clinical feasibility and translational readiness for this compound is speculative, as there are no reported clinical development activities for this compound. ncats.io Translational readiness refers to the progression of a compound from preclinical research to human trials. For this compound, this process was never initiated.
The initial preclinical claims suggested it might act on the central nervous system as a "harmonious tranquilizer" and possessed anticonvulsive properties against chemically or electrically induced cramps. ncats.io However, without any published non-clinical pharmacology, toxicology, or pharmacokinetic studies, its potential for successful translation to human clinical trials remains unevaluated. The journey from a patented chemical entity to a clinically feasible candidate requires extensive preclinical data, which is not publicly available for this compound. Currently, this compound is commercially available as an intermediate for pharmaceutical synthesis, with some vendors suggesting its use in research related to autoimmune diseases, though this appears to be a general classification for research chemicals rather than based on specific evidence. medchemexpress.com
Table 1: this compound Compound Details
| Identifier | Value |
|---|---|
| Molecular Formula | C19H27NO4 |
| Molecular Weight | 333.422 g/mol |
| CAS Number | 28598-08-5 |
| Synonyms | NSC-760405, Octahydro-1-(3,4,5-trimethoxycinnamoyl)azocine |
This table contains data sourced from the NIH Inxight Drugs database. ncats.io
Strategic Design for Future Clinical Investigations of this compound
Given that this compound has not undergone any prior clinical investigation, the strategic design for future clinical trials would need to commence from the very beginning of the development pathway. ncats.io Any future investigation would be entirely hypothetical and would first require a comprehensive preclinical data package.
Should such preclinical work be undertaken and yield positive results, a strategic clinical investigation plan would logically follow these steps:
Phase 0/Microdosing Studies: Initial human trials could explore the compound's basic pharmacokinetic profile at sub-therapeutic doses.
Phase I Clinical Trials: These would be first-in-human studies designed to establish the compound's initial safety profile in a small group of healthy volunteers.
Phase II Clinical Trials: If Phase I trials are successful, these studies would aim to determine the preliminary efficacy of this compound in a targeted patient population (e.g., patients with specific anxiety or seizure disorders, based on its original proposed mechanism) and further evaluate its safety.
The design of these trials would need to incorporate modern approaches, such as biomarker integration and adaptive designs, to maximize the information gained and ensure patient safety. youtube.com However, this remains a theoretical projection, as no such investigations have ever been planned or conducted for this compound. ncats.io
Identification of Unexplored Therapeutic Avenues for this compound
The originally proposed therapeutic avenues for this compound were as a tranquilizer and an anticonvulsant. ncats.io Beyond these initial concepts, no further therapeutic applications have been formally explored or validated. One chemical supplier notes that this compound can be used for research into autoimmune diseases, but the basis for this claim is not provided and may reflect its availability as a research tool rather than any specific biological activity. medchemexpress.com
Identifying new therapeutic avenues would necessitate a modern, systematic approach, including:
High-Throughput Screening (HTS): Screening this compound against a wide array of biological targets could uncover novel mechanisms of action.
Phenotypic Screening: Assessing the compound's effects on various cell-based models of disease could reveal unexpected therapeutic potential.
Computational Modeling: In silico studies could predict potential interactions with biological targets, guiding further laboratory research.
Without such foundational research, any discussion of unexplored therapeutic avenues for this compound is purely conjectural. The vast majority of proteins encoded by the human genome remain under-explored as potential drug targets, and systematic screening is essential to uncover new opportunities for compounds like this compound.
Emerging Research Paradigms and Methodological Innovations for this compound Development
Should interest in this compound be renewed, its development could benefit significantly from emerging research paradigms that have transformed drug discovery since the 1960s. The traditional, linear model of drug development is being replaced by more integrated and efficient approaches. youtube.com
Methodological innovations that could be applied to a hypothetical this compound development program include:
Artificial Intelligence (AI) and Machine Learning: AI algorithms could analyze the structure of this compound to predict its biological activities, potential off-target effects, and optimal synthesis pathways, thereby accelerating preclinical research.
Organ-on-a-Chip and 3D Cell Cultures: These advanced in vitro models could provide more accurate predictions of human responses to this compound compared to traditional 2D cell cultures or animal models, enhancing the translational readiness of preclinical data.
Decentralized Clinical Trials (DCTs): If the compound were ever to reach the clinical stage, DCTs could improve patient recruitment and retention by reducing the burden of site visits, a significant shift from the trial methodologies available at the time of its initial patent.
Real-World Evidence (RWE): In later stages of development, RWE could be used to supplement data from randomized controlled trials and provide a more comprehensive understanding of a potential drug's performance in diverse, real-world populations.
These modern methodologies offer a pathway to potentially de-risk and accelerate the development of historical compounds, though they have not been applied to this compound due to the absence of any reported development program. ncats.io
Q & A
Basic Research Questions
Q. What are the established synthesis pathways for Cinoctramide, and how can researchers validate its purity and structural integrity?
- Methodological Answer : Synthesis of this compound typically involves multi-step organic reactions, such as amidation or condensation processes. Researchers should employ analytical techniques like High-Performance Liquid Chromatography (HPLC) for purity assessment (>98% as per industry standards) and Nuclear Magnetic Resonance (NMR) for structural confirmation . A detailed protocol should include solvent systems, reaction temperatures, and catalyst optimization.
Q. What in vitro models are commonly used to study this compound’s bioactivity in autoimmune disease research?
- Methodological Answer : Preclinical studies often use T-cell proliferation assays or cytokine release assays (e.g., IL-2, TNF-α quantification) to evaluate immunomodulatory effects. Cell lines like Jurkat T-cells or primary murine splenocytes are standard models. Dose-response curves (0.1–100 µM) and negative controls (e.g., dexamethasone) are critical for validating specificity .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies require accelerated degradation testing (e.g., 40°C/75% relative humidity for 6 months) followed by HPLC analysis. Metrics like % impurity formation and half-life under photolytic, oxidative, and hydrolytic stress should be reported. Reference standards must comply with ICH Q1A(R2) guidelines .
Advanced Research Questions
Q. How can researchers design a robust pharmacokinetic study for this compound in murine models?
- Methodological Answer : A compartmental pharmacokinetic model should be developed, incorporating intravenous and oral administration routes. Key parameters include:
- Plasma sampling intervals : 0.5, 1, 2, 4, 8, 12, 24 hours post-dose.
- Analytical method : LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.
- Data analysis : Non-linear mixed-effects modeling (e.g., Phoenix WinNonlin) to estimate AUC, Cmax, and t1/2 .
Q. What strategies resolve contradictions in this compound’s reported efficacy across autoimmune disease models?
- Methodological Answer : Discrepancies may arise from differences in model specificity (e.g., collagen-induced arthritis vs. lupus-prone mice) or dosing regimens . Researchers should:
Conduct a systematic review of existing data using PRISMA guidelines.
Perform meta-analyses to quantify heterogeneity (I<sup>2</sup> statistic).
Validate findings via head-to-head comparative studies with standardized protocols .
Q. How to optimize experimental workflows for synthesizing this compound derivatives with enhanced bioavailability?
- Methodological Answer : Apply structure-activity relationship (SAR) principles:
- Introduce hydrophilic groups (e.g., PEGylation) to improve solubility.
- Use molecular docking simulations (AutoDock Vina) to predict binding affinity to target receptors.
- Validate derivatives via Caco-2 cell monolayers for intestinal permeability assessment .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in this compound studies?
- Methodological Answer : Use non-linear regression models (e.g., Hill equation) to calculate EC50 values. For toxicity thresholds, apply Benchmark Dose (BMD) modeling with 95% confidence intervals. Ensure reproducibility by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Q. How can researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement Quality by Design (QbD) frameworks:
- Identify critical process parameters (CPPs) via Plackett-Burman screening.
- Optimize using response surface methodology (RSM).
- Validate with Process Analytical Technology (PAT) tools like in-line FTIR .
Key Considerations for Experimental Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
